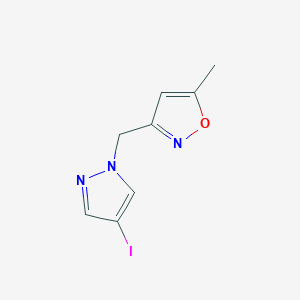
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one is a synthetic organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethoxy group, and a dimethyl-substituted oxazolidinone ring
Métodos De Preparación
The synthesis of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves several steps, typically starting with the preparation of the oxazolidinone ring. One common method involves the reaction of 2-chlorobenzyl chloride with ethyl 2-amino-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then cyclized under acidic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazolidinone products.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and antifungal properties, making it a candidate for further biological studies.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting bacterial infections.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
2-(2-chlorobenzyl)-5-ethoxy-4,4-dimethylisoxazolidin-3-one can be compared with other similar compounds, such as:
2-[(2-Chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
5-Ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Lacks the chlorophenyl group, which may influence its overall properties and applications.
2-[(2-Bromophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one: Contains a bromophenyl group instead of a chlorophenyl group, which may result in different chemical and biological behaviors.
Propiedades
Número CAS |
81778-14-5 |
|---|---|
Fórmula molecular |
C14H18ClNO3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
2-[(2-chlorophenyl)methyl]-5-ethoxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H18ClNO3/c1-4-18-13-14(2,3)12(17)16(19-13)9-10-7-5-6-8-11(10)15/h5-8,13H,4,9H2,1-3H3 |
Clave InChI |
ASGSCGAJFYIXOJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1C(C(=O)N(O1)CC2=CC=CC=C2Cl)(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Butanol, 1-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8690053.png)









